4-Bromo-6-(2-pyridyl)pyrimidine
Overview
Description
4-Bromo-6-(2-pyridyl)pyrimidine is a useful research compound. Its molecular formula is C9H6BrN3 and its molecular weight is 236.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including anticancer activity . Therefore, it is plausible that 4-Bromo-6-(2-pyridyl)pyrimidine may interact with targets involved in cell proliferation and survival.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA
Result of Action
For instance, some pyrimidine derivatives have been found to induce cell death by apoptosis
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make this compound a promising candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by altering gene expression and protein activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows this compound to reach its target enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, further influencing its biochemical properties and effects.
Properties
IUPAC Name |
4-bromo-6-pyridin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNMUCASPQDVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.